REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][N:5]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[CH2:8][CH2:7][C:6]1=[O:18].O.NN>CO.[Ni]>[NH2:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[N:5]([CH2:4][CH2:3][N:2]([CH3:1])[CH3:19])[C:6](=[O:18])[CH2:7][CH2:8]2 |f:1.2|
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Name
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1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
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Quantity
|
320 mg
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Type
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reactant
|
Smiles
|
CN(CCN1C(CCC2=CC(=CC=C12)[N+](=O)[O-])=O)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 20 min
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The colorless reaction
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Type
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FILTRATION
|
Details
|
filtered through a celite pad
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Type
|
WASH
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Details
|
washed with methanol (2×10 mL)
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Type
|
CUSTOM
|
Details
|
The combined methanol layer was evaporated
|
Type
|
CUSTOM
|
Details
|
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2CCC(N(C2=CC1)CCN(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |